![molecular formula C16H12F3N3OS B2622310 N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide CAS No. 338420-06-7](/img/structure/B2622310.png)
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with a cyano group and a trifluoromethyl group, connected via a sulfanyl linkage to a phenyl ring, which is further attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a cyano group and a trifluoromethyl group. The next step involves the formation of the sulfanyl linkage, followed by the attachment of the phenyl ring. Finally, the propanamide group is introduced through an amide formation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, nucleophiles, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization to achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, while the sulfanyl linkage may facilitate redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)acetamide
- N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)butanamide
Uniqueness
N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the propanamide group, in particular, differentiates it from similar compounds and may influence its biological activity and chemical behavior.
Properties
IUPAC Name |
N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-2-15(23)22-11-3-5-12(6-4-11)24-14-7-10(16(17,18)19)9-21-13(14)8-20/h3-7,9H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRACIEXQDZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)
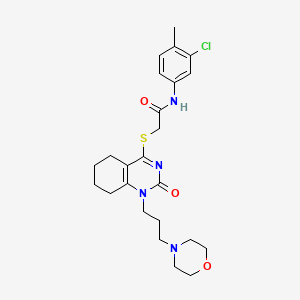
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2622232.png)
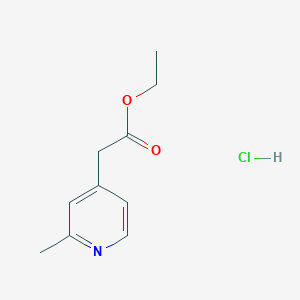
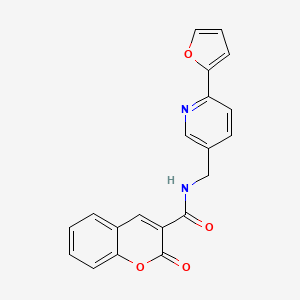
![7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622235.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622236.png)
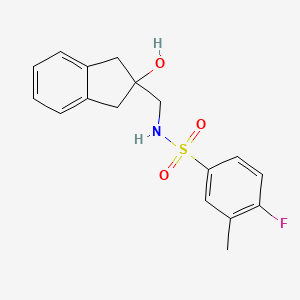
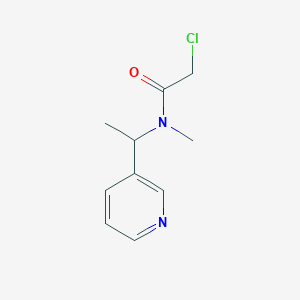
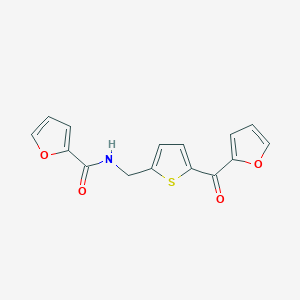

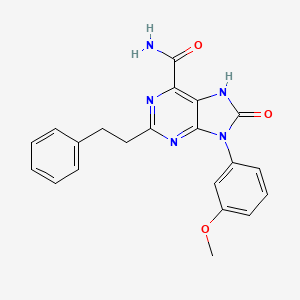
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2622249.png)
![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)
